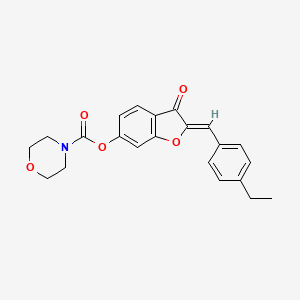

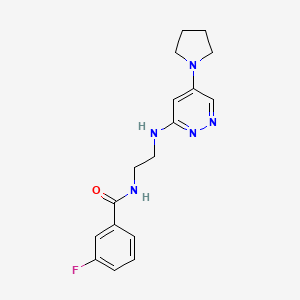

![molecular formula C15H17N5OS3 B2427253 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide CAS No. 1334369-39-9](/img/structure/B2427253.png)

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains an imidazo[2,1-b]thiazol ring which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom and one other non-carbon atom (i.e., nitrogen, sulfur, or oxygen) as part of the ring . These types of compounds are often bioactive and are commonly found in a variety of medicinal drugs .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[2,1-b]thiazol ring. The exact structure would depend on the specific arrangement and connectivity of the atoms within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of azole compounds include moderate to high stability, potential for hydrogen bonding, and good metabolic stability .Aplicaciones Científicas De Investigación

Anticancer Properties

- A study synthesized derivatives of imidazo[2,1-b][1,3,4]-thiadiazole and evaluated their anticancer activities. One derivative showed significant selectivity towards leukemia cancer cell lines (Noolvi et al., 2011).

Antimicrobial and Antitubercular Activity

- Research demonstrated the synthesis of imidazo[2,1-b][1,3,4]thiadiazole hybrids and their potent antitubercular activity against Mycobacterium tuberculosis. One compound exhibited notably high inhibitory activity (Ramprasad et al., 2016).

- Another study focused on the synthesis of various derivatives and their significant antimicrobial activity, especially against Escherichia coli and Staphylococcus aureus (Gadad et al., 2000).

Herbicidal Activity

- A series of derivatives were synthesized and displayed moderate to good selective herbicidal activity against Brassica campestris L. (Liu & Shi, 2014).

Anti-inflammatory and Analgesic Agents

- Novel substituted thiadiazoles were designed and showed significant anti-inflammatory and analgesic activities (Shkair et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, properties, and potential biological activity. This could include experimental studies to determine its physical and chemical properties, biological assays to identify its activity, and computational studies to predict its behavior .

Propiedades

IUPAC Name |

3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5OS3/c1-2-22-15-19-18-13(24-15)17-12(21)6-5-10-8-23-14-16-11(7-20(10)14)9-3-4-9/h7-9H,2-6H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZZFZYCFQUVHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CCC2=CSC3=NC(=CN23)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

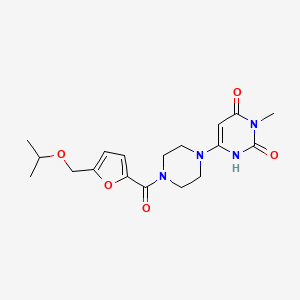

![N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2427172.png)

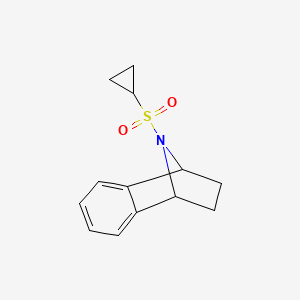

![1-(3,4-dimethylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2427173.png)

![4-[[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]morpholine](/img/structure/B2427174.png)

![3-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide](/img/structure/B2427178.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate](/img/structure/B2427183.png)

![(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2427191.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2427192.png)